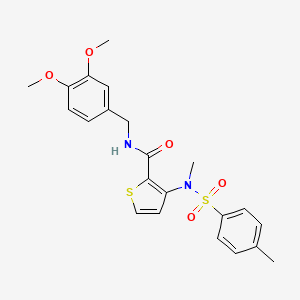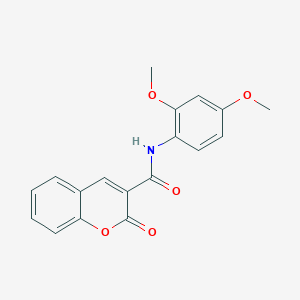
N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as DMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMC belongs to the class of flavonoids and is synthesized through a complex chemical reaction.
Mécanisme D'action
N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The neuroprotective effects of N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide are thought to be due to its ability to inhibit oxidative stress and reduce inflammation in the brain.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to modulate various biochemical and physiological processes in the body. It can regulate the expression of genes involved in cancer cell growth and inflammation. N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has also been found to reduce oxidative stress and improve mitochondrial function. Additionally, N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages as a research tool. It is relatively stable and can be easily synthesized in the laboratory. N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is also readily available and can be purchased from chemical suppliers. However, there are some limitations to using N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments. It has low solubility in water, making it difficult to administer in vivo. Additionally, N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can be toxic at high concentrations, and its effects on human health are not well understood.
Orientations Futures
There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. One area of interest is the development of N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential application of N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is in the development of new antibiotics. Further research is needed to understand the mechanisms of action of N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide and its effects on human health. Additionally, the development of new synthesis methods for N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide may lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound with significant potential for therapeutic applications. Its anticancer, anti-inflammatory, and neuroprotective properties make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanisms of action and potential side effects. The synthesis of N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a complex process that requires specialized equipment and expertise in organic chemistry. With continued research, N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide may prove to be a valuable tool in the fight against cancer, neurodegenerative diseases, and bacterial infections.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a multistep process that involves the condensation of 2,4-dimethoxybenzaldehyde and malonic acid with the help of a catalyst. The resulting product is then subjected to further chemical reactions to form N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. The synthesis of N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a challenging process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and antioxidant properties. N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has also been found to have neuroprotective effects and can potentially be used to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-12-7-8-14(16(10-12)23-2)19-17(20)13-9-11-5-3-4-6-15(11)24-18(13)21/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURRCVVBFPXKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49645231 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2585110.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate](/img/structure/B2585116.png)
![5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585118.png)
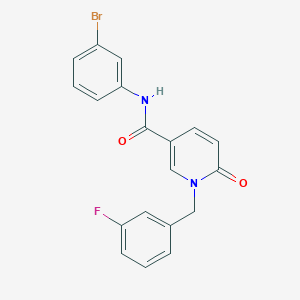
![(Z)-2-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B2585122.png)
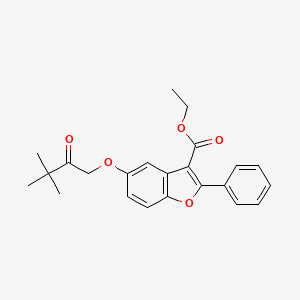
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2585124.png)
![3-{3-methoxy-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2585126.png)
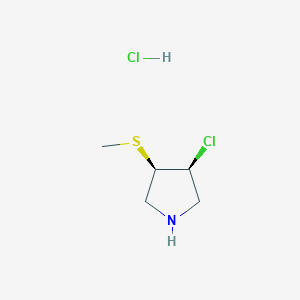
![6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride](/img/structure/B2585129.png)
![Methyl 7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2585131.png)
